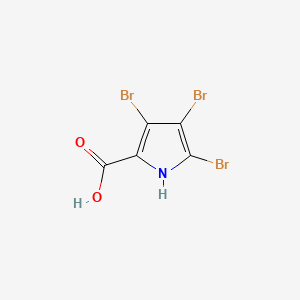![molecular formula C20H13ClN2O4S B12905678 3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one CAS No. 130536-25-3](/img/structure/B12905678.png)
3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with phenyl and chlorobenzenesulfonate substituents, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving formamide or other suitable reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfonation: The final step involves the sulfonation of the quinazoline derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.
Reduction: Reduction reactions could target the carbonyl group in the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
科学的研究の応用
Chemistry
In chemistry, 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with quinazoline cores are often investigated for their potential as enzyme inhibitors or receptor antagonists.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action for 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
類似化合物との比較
Similar Compounds
4-Oxo-2-phenylquinazoline: Lacks the sulfonate group but shares the quinazoline core.
4-Chlorobenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different core structures.
Uniqueness
The uniqueness of 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate lies in its combined structural features, which may impart distinct chemical reactivity and biological activity compared to other quinazoline or sulfonate derivatives.
特性
CAS番号 |
130536-25-3 |
|---|---|
分子式 |
C20H13ClN2O4S |
分子量 |
412.8 g/mol |
IUPAC名 |
(4-oxo-2-phenylquinazolin-3-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H13ClN2O4S/c21-15-10-12-16(13-11-15)28(25,26)27-23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |
InChIキー |
IYPQFASCNAXQLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OS(=O)(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-Hexanoyl-N'-(6-(1-hydroxy-2,5-dioxopyrrolidin-3-yl)-6-oxohexyl)-7-oxo-11-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)undecanehydrazide](/img/structure/B12905605.png)
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)

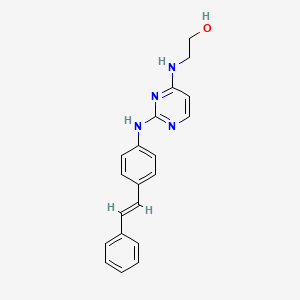
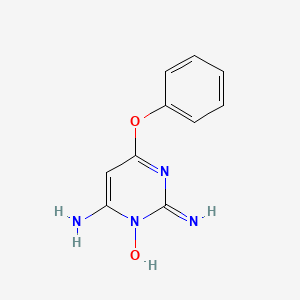
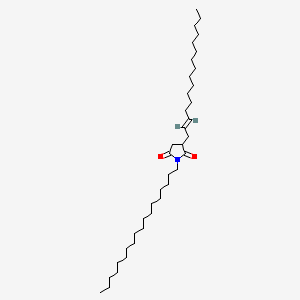
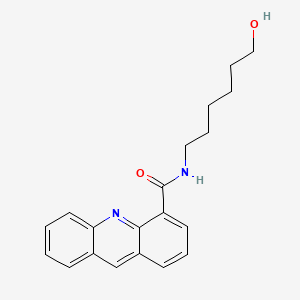


![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
![2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B12905649.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-pyridinyl)-](/img/structure/B12905659.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide](/img/structure/B12905661.png)
